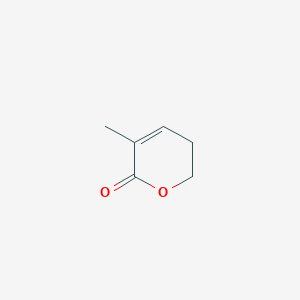

3-Methyl-5,6-dihydro-2H-pyran-2-one

Description

Structure

3D Structure

Properties

CAS No. |

137867-49-3 |

|---|---|

Molecular Formula |

C6H8O2 |

Molecular Weight |

112.13 g/mol |

IUPAC Name |

5-methyl-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C6H8O2/c1-5-3-2-4-8-6(5)7/h3H,2,4H2,1H3 |

InChI Key |

ZZYNAFWMGGBODV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCCOC1=O |

Origin of Product |

United States |

Synthetic Strategies for 3 Methyl 5,6 Dihydro 2h Pyran 2 One and Analogues

Classical Approaches to Dihydropyranone Synthesis

Traditional methods for constructing the dihydropyranone ring system often utilize well-established organic reactions. These classical approaches remain fundamental to the synthesis of this class of compounds and have laid the groundwork for more modern, catalytic variations.

Intramolecular Cyclization Methodologies

The formation of cyclic compounds through intramolecular reactions is a cornerstone of organic synthesis. For dihydropyranones, this typically involves the cyclization of a linear precursor containing both a hydroxyl and a carboxylic acid (or its derivative) functionality, appropriately positioned to form a six-membered ring.

A direct and elegant approach to α,β-unsaturated δ-lactones involves the reductive cyclization of a γ-hydroxy-α,β-alkynoic acid precursor. In the context of synthesizing 3-methyl-5,6-dihydro-2H-pyran-2-one, the logical starting material would be 5-hydroxy-3-methyl-2-pentynoic acid or its corresponding ester. The core of this strategy lies in the stereoselective reduction of the alkyne to a Z-alkene. This geometric arrangement is crucial as it positions the reacting functional groups for facile lactonization.

Commonly, this reduction is achieved through catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), which selectively produces the cis-alkene. Following the reduction, the resulting γ-hydroxy-α,β-unsaturated carboxylic acid can undergo spontaneous or acid/base-catalyzed intramolecular esterification to yield the desired δ-lactone. While this is a well-established principle for lactone synthesis, specific literature detailing this exact transformation for 3-methyl-5,6-dihydro-2H-pyran-2-one is not extensively documented.

Acetal-based cyclizations offer a versatile route to pyran rings. These reactions are typically initiated by a Lewis acid, which activates the acetal (B89532) group, prompting an intramolecular attack from a tethered π-system (an alkene or alkyne). The synthesis of dihydropyranones via this method would involve the cyclization of an acetal derived from a homoallylic or homopropargylic alcohol, followed by oxidation of the resulting pyran ether to the lactone.

For example, gold(I)-catalyzed cyclization of homopropargylic acetals has been shown to produce tetrahydropyran-4-one derivatives, highlighting the utility of this class of precursors for constructing six-membered oxygen heterocycles. ntnu.edu While not a direct synthesis of the target dihydropyranone, it establishes the principle of the cyclization. The successful application to 3-methyl-5,6-dihydro-2H-pyran-2-one would necessitate a carefully designed precursor and subsequent functional group manipulations.

The Prins cyclization, an acid-catalyzed reaction between a homoallylic alcohol and an aldehyde, is a powerful and widely utilized method for the stereoselective synthesis of tetrahydropyran (B127337) and dihydropyran rings. acs.orgdntb.gov.ua The stereochemical outcome of the reaction is often dictated by the formation of a stable chair-like transition state in which substituents preferentially adopt equatorial positions to minimize steric strain. ntu.edu.sg

The reaction mechanism involves the formation of an oxocarbenium ion, which then undergoes intramolecular electrophilic attack by the alkene. The resulting carbocationic intermediate can then be trapped by a nucleophile or undergo elimination to form a dihydropyran. A notable variation is the silyl-Prins cyclization, which employs vinylsilyl alcohols and aldehydes in the presence of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) to afford cis-2,6-dihydropyrans. nih.gov

Furthermore, iodine has been demonstrated to be an effective catalyst for the Prins cyclization of homoallylic alcohols and aldehydes, providing dihydropyrans in good to excellent yields under mild, metal-free conditions. acs.orgdntb.gov.ua

Table 1: Illustrative Examples of Prins Cyclization for Dihydropyran Synthesis

| Homoallylic Alcohol | Aldehyde | Catalyst/Conditions | Product | Yield (%) |

| 2-(3,4-dihydronaphthalen-1-yl)propan-1-ol | Benzaldehyde | 5 mol% I₂, CH₂Cl₂ | 1-phenyl-1,4,5,6-tetrahydro-2H-benzo[f]isochromene | 86 acs.orgdntb.gov.ua |

| (E)-vinylsilyl alcohol | Aliphatic aldehyde | TMSOTf, -78 °C | cis-2,6-disubstituted dihydropyran | Moderate to Good nih.gov |

Condensation Reactions

Condensation reactions provide an efficient means to construct the dihydropyranone skeleton, often through a cascade of bond-forming events. A particularly successful modern approach utilizes N-heterocyclic carbenes (NHCs) as organocatalysts. acs.orgmdpi.com

NHCs are capable of activating α,β-unsaturated aldehydes through the formation of a Breslow intermediate, which effectively reverses the polarity of the α-carbon, turning it into a nucleophilic homoenolate equivalent. acs.orgmdpi.com This reactive intermediate can then participate in annulation reactions with various electrophiles to build the dihydropyranone ring.

For instance, the NHC-catalyzed reaction of enals with 1,3-dicarbonyl compounds is a common strategy. nih.gov In a specific example, the annulation of an enal with pyrrole-4-ones, using potassium t-butoxide as a base and a quinone as an oxidant, has been reported to yield highly substituted dihydropyranones in yields of 50-98%. mdpi.com Another example is the self-condensation of cinnamaldehyde, catalyzed by a silver-NHC complex, which produces a dihydropyranone derivative. researchgate.net

Table 2: N-Heterocyclic Carbene-Catalyzed Synthesis of Dihydropyranone Derivatives

| Enal Substrate | Reaction Partner | Catalyst/Conditions | Product Type | Yield (%) |

| Cinnamaldehyde | Self-condensation | Ag-NHC complex, PPh₃ | Dihydropyranone | up to 48 researchgate.net |

| Various enals | Pyrrole-4-ones | NHC, tBuOK, quinone | Pyrrole-substituted dihydropyranone | 50–98 mdpi.com |

| α,β-Unsaturated aldehydes | 1,3-Dicarbonyl compounds | NHC, Base | Trisubstituted dihydropyranone | Varies nih.gov |

Pyrolysis of Precursors

Pyrolysis involves the thermal decomposition of a molecule in the absence of air. While often associated with degradation, under controlled conditions, pyrolysis can induce specific intramolecular reactions to form cyclic products. The synthesis of dihydropyranones via pyrolysis would necessitate a precursor designed to undergo a specific thermal cyclization.

A plausible precursor for pyrolytic lactone formation would be a γ,δ-unsaturated hydroxy ester. Upon heating, such a molecule could potentially undergo an intramolecular ene reaction or a related pericyclic process to form the six-membered ring of the δ-lactone. However, the high temperatures typically required for pyrolysis can lead to a lack of selectivity and the formation of multiple byproducts. Consequently, while theoretically possible, the pyrolytic synthesis of 3-methyl-5,6-dihydro-2H-pyran-2-one is not a commonly employed or well-documented strategy in the literature.

Modern Catalytic Methodologies for Dihydropyranone Construction

N-Heterocyclic Carbene-Catalyzed Annulations and Lactonizations

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including the synthesis of dihydropyranones. beilstein-journals.org NHCs can activate aldehydes to form key intermediates like Breslow adducts and acyl azoliums, which then participate in annulation and lactonization cascades.

One common strategy involves the [3+3] annulation of α,β-unsaturated aldehydes with 1,3-dicarbonyl compounds. beilstein-journals.org In this approach, the NHC catalyst reacts with the enal to form a homoenolate equivalent, which then undergoes a Michael addition to the dicarbonyl compound, followed by intramolecular cyclization and lactonization to afford the dihydropyranone ring system. The use of chiral NHCs can provide enantioselective routes to these heterocyclic frameworks. nih.gov

Furthermore, NHC-catalyzed oxidative transformations of specific substrates, such as 3-bromoenals, with 1,3-dicarbonyl compounds can be controlled to selectively produce either 2H-pyran-2-ones or chiral dihydropyranones. umicore.com This selectivity is achieved by modulating the reaction pathway, either through the elimination of the β-bromide or by employing an external oxidant. umicore.com The versatility of NHCs allows for the synthesis of a wide array of substituted dihydropyranones from readily available starting materials under mild conditions. acs.orgwikipedia.org

| Catalyst Type | Reactants | Key Features | Product Scope |

| Chiral Triazolium Salt | α,β-Unsaturated Aldehydes, Pyrazolones | Enantioselective [3+3] annulation | Functionalized pyrazole-fused dihydropyranones |

| Imidazolium-based NHC | 3-Bromoenals, 1,3-Dicarbonyl Compounds | Divergent synthesis, selective oxidation | Chiral dihydropyranones or 2H-pyran-2-ones |

| NHC/Lewis Acid | α,β-Unsaturated Aldehydes, 1,3-Diketones | Cooperative catalysis, aerobic annulation | Highly substituted dihydropyranones |

Transition Metal-Catalyzed Transformations

Transition metals play a pivotal role in modern organic synthesis, and their catalytic activity has been harnessed for the construction of the dihydropyranone core through various reaction pathways.

Palladium and copper co-catalyzed reactions, particularly those involving C-C bond formation, are instrumental in organic synthesis. osi.lv While direct coupling methods to form the 3-Methyl-5,6-dihydro-2H-pyran-2-one ring are not extensively documented, intramolecular Heck reactions represent a powerful and plausible strategy for the cyclization of appropriately substituted precursors. organicreactions.orgwikipedia.org

The intramolecular Heck reaction involves the palladium(0)-catalyzed coupling of an aryl or vinyl halide with an alkene tethered within the same molecule. wikipedia.org For the synthesis of a dihydropyranone, a precursor containing both a vinyl halide and an acrylate (B77674) or a related olefinic ester moiety could be envisioned. Oxidative addition of the palladium(0) catalyst to the vinyl halide, followed by intramolecular migratory insertion of the alkene and subsequent β-hydride elimination, would lead to the formation of the six-membered lactone ring. The reaction conditions, including the choice of palladium catalyst, ligands, and base, are crucial for achieving high yields and selectivity. chim.it

| Catalyst System | Substrate Type | Reaction Type | Potential Product |

| Pd(OAc)₂, PPh₃ | ω-halo-α,β-unsaturated ester | Intramolecular Heck Reaction | 5,6-dihydro-2H-pyran-2-one |

| Pd/C | Dioxinone derivative (from condensation) | Cyclization/Reduction | 5,6-dihydro-2H-pyran-2-one |

| Pd(TFA)₂, Cu(TFA)₂ | N-protected biphenyl (B1667301) amine | Intramolecular Dehydrogenative Coupling | 5,6-dihydrophenanthridine (analogue) |

Dicobaltoctacarbonyl (Co₂(CO)₈) is a versatile reagent and catalyst in organic synthesis, known for its ability to mediate various cycloaddition reactions. A notable application in the synthesis of dihydropyranone derivatives involves a tandem cycloaddition reaction. organicreactions.org

This methodology utilizes cis-epoxyalkynes, a tethered olefin, and carbon monoxide in a cobalt-mediated process. organicreactions.org The reaction proceeds through the intramolecular carbonylation of the cis-epoxyalkyne to generate a cobalt-stabilized γ-lactonyl allene (B1206475) species. This intermediate can then react with a tethered olefin via a [2+2] or a [2+2+1] cycloaddition, the latter incorporating an additional molecule of carbon monoxide. organicreactions.org This sequence results in the formation of complex tricyclic structures containing a 5,6-dihydropyran-2-one core fused to a cyclobutane (B1203170) or a cyclopentanone (B42830) ring. organicreactions.org

| Substrate | Key Intermediate | Cycloaddition Type | Product |

| 1,1,2-Trisubstituted cis-epoxyalkyne with a tethered olefin | Co₂(CO)₆-stabilized γ-lactonyl allene | [2+2] | Tricyclic 5,6-dihydropyran-2-one fused with cyclobutane |

| 1,2-Disubstituted cis-epoxyalkyne with a tethered alkene and CO | Co₂(CO)₆-stabilized γ-lactonyl allene | [2+2+1] | Tricyclic 5,6-dihydropyran-2-one fused with cyclopentanone |

Copper-catalyzed asymmetric conjugate addition is a powerful tool for the formation of carbon-carbon bonds and the creation of new stereocenters. nih.gov This strategy can be applied to the synthesis of chiral dihydropyranone precursors. The use of chiral phosphine (B1218219) ligands in combination with a copper catalyst allows for high levels of enantioselectivity in the addition of organometallic reagents to α,β-unsaturated carbonyl compounds. nih.gov

For the synthesis of a 3-substituted 5,6-dihydro-2H-pyran-2-one, a suitable strategy would involve the conjugate addition of a nucleophile to an α,β-unsaturated ester that also contains a latent leaving group or a functional group amenable to cyclization. The chiral phosphine-copper catalyst would control the stereochemistry of the newly formed stereocenter at the β-position. Subsequent intramolecular cyclization would then furnish the chiral δ-lactone. A variety of chiral phosphine ligands, such as those based on BINAP or phosphoramidites, have been developed to achieve high enantioselectivity in these transformations. ua.esnih.gov

| Copper Source | Chiral Ligand Type | Substrate | Nucleophile |

| Cu(OTf)₂ | Chiral Phosphoramidite | Cyclic enones | Dialkylzinc reagents |

| Cu(I) complex | Chiral Biphenyl-2-ylphosphine | β,γ-Butenolides | (Isomerization) |

| Copper(I) salt | Chiral 1,2-Bisphosphine | α,β-Unsaturated phosphine sulfides | Diarylphosphines |

Ring-Closing Metathesis (RCM) using Grubbs' Catalysts

Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for the construction of cyclic compounds, including heterocycles like dihydropyrans. wikipedia.org The development of well-defined ruthenium-based catalysts, particularly Grubbs' first, second, and third-generation catalysts, has greatly expanded the scope and functional group tolerance of this reaction. wikipedia.org

The synthesis of 5,6-dihydro-2H-pyran-2-ones via RCM typically involves the intramolecular cyclization of an acyclic diene precursor containing an ester functionality. osi.lv For instance, an allyl or homoallyl ester of an unsaturated acid can be subjected to RCM. The Grubbs' catalyst facilitates the formation of a new double bond within the ring, with the concurrent release of a small volatile alkene, such as ethylene, which drives the reaction to completion. organic-chemistry.org This methodology has been successfully applied to the synthesis of various dihydropyran subunits found in complex natural products. rsc.orgkchem.org A notable example is the dual activity of a Grubbs second-generation catalyst in promoting both a transvinylation and a subsequent RCM in a tandem sequence to afford a 4-phenyl-3,4-dihydro-2H-pyran-2-one. acs.org

| Catalyst | Substrate | Key Transformation | Product |

| Grubbs' 1st Generation | 4-(Allyloxy)hepta-1,6-diynes | Ring-closing enyne metathesis | 4-Alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans |

| Grubbs' 2nd Generation | 3-Phenyl-4-pentenoic acid and vinyl propionate | Tandem transvinylation and RCM | 4-Phenyl-3,4-dihydro-2H-pyran-2-one |

| Grubbs' Ruthenium Benzylidene Catalyst | Allyl-O-homoallyl compound | Ring-closing metathesis | 2,6-Disubstituted 3,6-dihydro-2H-pyran |

Carbanion-Induced Ring Transformation Strategies

A notable and efficient method for generating diverse heterocyclic and aromatic systems, including dihydropyranone analogues, is through carbanion-induced ring transformation. This strategy often employs suitably functionalized 2H-pyran-2-ones as versatile synthons. rsc.orgsemanticscholar.org The core of this approach involves a base-catalyzed, one-pot reaction where a carbanion, generated from a suitable pronucleophile, attacks the pyran-2-one ring, inducing a cascade of reactions that results in a significant molecular rearrangement. rsc.org

These transformations are initiated by the reaction of a 2H-pyran-2-one derivative with a carbanion source. Examples of carbanion precursors include cycloalkanones, benzosuberone, piperidones, and various thio-ketones. rsc.org For instance, the reaction of 6-aryl-3-carbomethoxy-4-methylsulfanyl-2H-pyran-2-ones with the carbanion generated from benzosuberone has been shown to produce 4-aryl-2-methylsulfanyl-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-1-carboxylates in a convenient, one-pot synthesis. researchgate.net Similarly, using 1,4-cyclohexanedione (B43130) monoethylene ketal as the carbanion source with 2H-pyran-2-ones can lead to the formation of highly functionalized spirocyclic ketals. semanticscholar.org This method provides a powerful tool for constructing complex molecular architectures from readily available starting materials.

Biocatalytic and Biosynthetic Routes to Dihydropyranones

The synthesis of dihydropyranones is not limited to traditional organic chemistry methods. Biocatalytic and biosynthetic approaches offer green and highly selective alternatives. osi.lvresearchgate.net These routes leverage the intricate machinery of enzymes and metabolic pathways to construct the dihydropyranone scaffold.

Enzymatic Transformations (e.g., Laccase-Catalyzed Oxidations)

Enzymatic transformations represent a growing field in the synthesis of heterocyclic compounds. Laccases (EC 1.10.3.2), in particular, have emerged as valuable biocatalysts. nih.gov These multi-copper oxidoreductase enzymes catalyze the one-electron oxidation of a wide array of substrates, primarily phenolics, coupled with the four-electron reduction of molecular oxygen to water. nih.govmdpi.comresearchgate.net This capability makes them attractive for "green" chemistry applications, as they operate under mild conditions and use aerial oxygen as the oxidant. researchgate.net

The catalytic efficiency of a laccase is influenced by several factors, most notably the redox potential difference (ΔE°) between the enzyme's Type 1 (T1) copper site and the substrate. mdpi.comnih.gov Laccases are often categorized based on this redox potential. mdpi.com While direct laccase-catalyzed synthesis of 3-methyl-5,6-dihydro-2H-pyran-2-one is not extensively detailed, the principle of using these enzymes to perform selective oxidations on related heterocyclic scaffolds, such as 1,4-dihydropyridines, is well-established. researchgate.netbg.ac.rs In these cases, laccases efficiently catalyze the oxidative aromatization of the dihydropyridine (B1217469) ring. researchgate.net This demonstrates the potential for laccases to be employed in the modification or synthesis of dihydropyranone structures, potentially through the oxidation of precursor molecules.

Table 1: Characteristics of Laccase Enzymes

| Laccase Group | Redox Potential (E°) at T1 Cu site | Typical Substrates |

|---|---|---|

| Low E° | ≈ 430 mV | Phenols, anilines |

| Middle E° | 470-710 mV | Substituted phenols, aromatic amines |

This table is generated based on data from cited research articles. mdpi.com

Elucidation of Biosynthetic Pathways to Dihydropyranone Scaffolds

Dihydropyranone scaffolds are present in numerous natural products, indicating that efficient biosynthetic pathways for their construction exist in nature. osi.lvresearchgate.net However, the complete biosynthetic pathways for most natural products remain unknown. nih.gov Elucidating these pathways is crucial for understanding how organisms produce these complex molecules and for harnessing these pathways for synthetic purposes.

Synthesis of Specifically Substituted 3-Methyl-5,6-dihydro-2H-pyran-2-one Analogues

The synthesis of specifically substituted analogues of 3-methyl-5,6-dihydro-2H-pyran-2-one is of significant interest for developing new compounds with tailored properties. Various synthetic methodologies allow for the introduction of a wide range of functional groups at different positions of the pyranone ring.

One established method for preparing certain 3,6-dialkyl-5,6-dihydro-4-hydroxy-pyran-2-ones involves the intramolecular cyclization of α-haloesters, which is generally considered a type of intramolecular Reformatsky reaction. google.com Other strategies focus on building the ring system through cycloaddition or condensation reactions. For example, N-heterocyclic carbene (NHC)-organocatalyzed reactions have been successfully used to synthesize a variety of substituted dihydropyranones. mdpi.com These reactions can involve the annulation of α,β-unsaturated aldehydes with various nucleophilic partners. mdpi.com

Furthermore, palladium-catalyzed reactions have been employed for the stereospecific construction of substituted 3,6-dihydro-2H-pyran rings, which are key intermediates in the total synthesis of complex natural products. nih.gov The ability to introduce diverse substituents, such as different alkyl or aryl groups, esters, amides, and ketones, allows for the creation of large libraries of dihydropyranone analogues for further investigation. nih.govnih.gov

Table 2: Examples of Synthetic Methods for Substituted Dihydropyranones

| Method | Key Reagents/Catalyst | Type of Analogue Produced |

|---|---|---|

| Intramolecular Reformatsky Reaction | α-bromoesters, Zinc metal | 3,6-dialkyl-4-hydroxy substituted |

| NHC-Catalyzed Annulation | α,β-unsaturated aldehydes, 1,3-dicarbonyl compounds | Trisubstituted dihydropyranones |

| Ring-Closing Metathesis (RCM) | Grubbs catalyst | 2,6-disubstituted 3,6-dihydro-2H-pyrans |

This table summarizes data from various synthetic approaches discussed in the literature. google.commdpi.comnih.gov

Reactivity and Mechanistic Investigations of 3 Methyl 5,6 Dihydro 2h Pyran 2 One

Electrophilic Reactions and Regioselectivity

The electronic nature of the 2H-pyran-2-one ring, which exhibits characteristics of both alkenes and arenes, dictates the outcome of electrophilic reactions. The aromatic character of 2H-pyran-2-ones generally directs electrophilic substitution to the C-3 and C-5 positions clockss.org.

Halogenation and Nitration Patterns on the Dihydropyranone Core

While specific studies on the halogenation and nitration of 3-Methyl-5,6-dihydro-2H-pyran-2-one are not extensively detailed in the available literature, the general reactivity patterns of 2H-pyran-2-ones suggest that electrophilic attack is highly selective. For the broader class of 2H-pyran-2-ones, reactions such as nitration, sulfonation, and halogenation typically occur at the C-3 and C-5 positions due to the electronic distribution within the ring system clockss.org. It is important to note that the presence of the methyl group and the dihydro nature of the specific compound may influence the regioselectivity of these reactions.

Electrophilic Cyclization Reactions

Electrophilic cyclization reactions are a powerful tool for the synthesis of a wide variety of carbocyclic and heterocyclic compounds from functionally-substituted alkynes nih.gov. These reactions are generally efficient, proceed under mild conditions, and tolerate a variety of functional groups nih.gov. While direct examples involving 3-Methyl-5,6-dihydro-2H-pyran-2-one as a starting material are not prominent, the principle of intramolecular nucleophilic attack on a cationic intermediate formed by electrophilic activation of a triple bond is a key concept nih.gov. For instance, substituted propargylic aryl ethers can undergo electrophilic cyclization with reagents like iodine, iodine monochloride, and phenylselenyl bromide to produce 3,4-disubstituted 2H-benzopyrans in excellent yields nih.gov. This methodology highlights a pathway for constructing fused ring systems, which could be conceptually applied to derivatives of 3-Methyl-5,6-dihydro-2H-pyran-2-one.

Nucleophilic Transformations and Ring Opening Reactions

The presence of multiple electrophilic centers (C-2, C-4, and C-6) in the 2H-pyran-2-one ring makes it susceptible to nucleophilic attack. These reactions often lead to the opening of the pyranone ring, which can then be followed by rearrangements to form new heterocyclic or carbocyclic structures clockss.org.

Nucleophilic Attack at the α,β-Unsaturated Carbonyl Moiety

The α,β-unsaturated carbonyl system in 3-Methyl-5,6-dihydro-2H-pyran-2-one is a prime target for nucleophilic attack. Nucleophiles can add to the carbonyl carbon (1,2-addition) or to the β-carbon (1,4-addition or Michael addition). The course of the reaction is influenced by the nature of the nucleophile, the solvent, and the reaction conditions. While specific mechanistic studies on 3-Methyl-5,6-dihydro-2H-pyran-2-one are limited, the general principles of nucleophilic addition to α,β-unsaturated lactones are well-established. Such attacks can lead to a variety of outcomes, including the formation of acyclic intermediates that can then cyclize to form new ring systems.

Ring Transformation Reactions to Diverse Heterocyclic and Carbocyclic Systems

The ring transformation of 2H-pyran-2-ones induced by nucleophiles is a versatile method for the synthesis of a wide array of new heterocyclic and carbocyclic compounds clockss.org. These reactions often proceed through simple procedures and can lead to complex molecular architectures clockss.org.

A notable ring transformation of 2H-pyran-2-ones is their conversion into functionalized m-terphenyls. This transformation is typically induced by a carbanion, which acts as the nucleophile. A general and efficient methodology involves the reaction of 6-aryl-2H-pyran-2-ones with a carbanion source, such as that generated from propiophenone (B1677668) in the presence of a base like potassium hydroxide (B78521) in dimethylformamide (DMF) .

The proposed mechanism for this transformation is initiated by the nucleophilic attack of the carbanion at the C-6 position of the pyran-2-one ring. This is followed by an intramolecular cyclization where the carbonyl group of the attacking species interacts with the C-3 position of the pyranone ring. Subsequent elimination of carbon dioxide, followed by protonation and dehydration, leads to the formation of the m-terphenyl (B1677559) structure in good yields nih.gov. This synthetic strategy is advantageous as it allows for the construction of the central benzene (B151609) ring of the m-terphenyl system under mild, room temperature conditions and avoids the use of expensive organometallic reagents or catalysts .

The reaction tolerates a variety of electron-donating and electron-withdrawing substituents on the aromatic ring at the C-6 position of the 2H-pyran-2-one, demonstrating the broad applicability of this methodology .

Formation of Pyrazole, Isoxazole, Pyridone, and Pyrimidine (B1678525) Derivatives

The α,β-unsaturated lactone structure of 3-methyl-5,6-dihydro-2H-pyran-2-one makes it a versatile precursor for the synthesis of various heterocyclic systems. The core strategy involves the reaction of the dihydropyranone ring with binucleophilic reagents. These reactions typically proceed via a Michael-type conjugate addition of one nucleophilic center to the electron-deficient C4 position, followed by an intramolecular cyclization and condensation, leading to the formation of a new heterocyclic ring.

Pyrazole and Isoxazole Derivatives: The reaction of α,β-unsaturated carbonyl compounds with hydrazine (B178648) and its derivatives is a classical and efficient method for the synthesis of pyrazoles and pyrazolines. nih.govbeilstein-journals.org For 3-methyl-5,6-dihydro-2H-pyran-2-one, treatment with hydrazine hydrate (B1144303) would be expected to yield a pyrazolidinone derivative through initial conjugate addition of a nitrogen atom, followed by intramolecular attack of the second nitrogen on the lactone carbonyl, displacing the ring oxygen. Similarly, reaction with hydroxylamine (B1172632) can lead to the formation of isoxazolidinone derivatives. researchgate.net

Pyridone and Pyrimidine Derivatives: Dihydropyranones are valuable synthons for nitrogen-containing six-membered rings like pyridones and pyrimidines. Dihydropyranones can be converted into dihydro-2-pyridones, which are themselves important structural motifs. rsc.orgrsc.org The synthesis of pyridone derivatives can be achieved through hetero-Diels-Alder reactions or ring-transformation reactions of the pyranone core. organic-chemistry.org For pyrimidine synthesis, binucleophiles such as urea, thiourea, or guanidine (B92328) can be employed. The reaction mechanism involves the addition of the nucleophile to the unsaturated system, followed by cyclization to form the fused or substituted pyrimidine ring.

The table below summarizes the potential heterocyclic products formed from the reaction of 3-methyl-5,6-dihydro-2H-pyran-2-one with various binucleophiles.

Table 1: Synthesis of Heterocyclic Derivatives

| Binucleophile | Reagent Example | Resulting Heterocycle Class |

|---|---|---|

| Hydrazine | Hydrazine Hydrate (N₂H₄·H₂O) | Pyrazolidinone |

| Hydroxylamine | Hydroxylamine Hydrochloride (NH₂OH·HCl) | Isoxazolidinone |

| Amidines | Guanidine | Dihydropyrimidone |

| Urea/Thiourea | Urea (CH₄N₂O) | Dihydropyrimidone |

Pericyclic Reactions and Cycloadditions

The electronic properties of the 3-methyl-5,6-dihydro-2H-pyran-2-one scaffold, specifically the conjugated double bond within the lactone ring, allow it to participate in various pericyclic reactions and cycloadditions.

Diels-Alder Reactivity of Dihydropyranones

The Diels-Alder reaction is a powerful [4+2] cycloaddition for the formation of six-membered rings. wikipedia.org While the related 2-pyrones are well-known dienes in these reactions, 3-methyl-5,6-dihydro-2H-pyran-2-one lacks the necessary conjugated diene system due to the saturated C5-C6 bond. However, the electron-deficient double bond, conjugated to the carbonyl group, allows it to function effectively as a dienophile in reactions with electron-rich dienes. organic-chemistry.orglibretexts.org

The reactivity in these reactions is governed by frontier molecular orbital theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (the dihydropyranone) is key. organic-chemistry.org The electron-withdrawing nature of the lactone carbonyl group lowers the energy of the LUMO, facilitating the reaction. Investigations into the reactions of α,β-unsaturated lactones with activated dienes have shown that the reaction can sometimes proceed through a stepwise vinylogous Michael addition rather than a concerted Diels-Alder mechanism, depending on the substrates and catalysts used. nih.gov

Table 2: Diels-Alder Reactivity Profile

| Role of Dihydropyranone | Required Partner | Key Feature | Expected Product |

|---|---|---|---|

| Dienophile | Electron-rich diene (e.g., Danishefsky's diene) | Electron-deficient C3=C4 double bond | Substituted cyclohexene (B86901) fused to a lactone |

[3+2] Cycloaddition Reactions

The C3=C4 double bond in 3-methyl-5,6-dihydro-2H-pyran-2-one serves as an excellent dipolarophile for [3+2] cycloaddition reactions with various 1,3-dipoles. This class of reactions provides a direct route to five-membered heterocyclic rings. wikipedia.org The reaction is a concerted process that allows for high stereoselectivity and regioselectivity in the synthesis of complex heterocyclic frameworks. researchgate.net

Common 1,3-dipoles that can react with this system include:

Nitrile oxides (RC≡N⁺-O⁻): Yield isoxazoline-fused lactones.

Azides (R-N₃): Lead to the formation of triazoline derivatives.

Nitrones (R₂C=N⁺(R)-O⁻): Form isoxazolidine (B1194047) rings.

Carbonyl ylides: Can also participate in these cycloadditions. wikipedia.org

Pyridinium (B92312) ylides: While direct 1,3-dipolar cycloadditions with α,β-unsaturated lactones are not widely reported, their potential as nucleophiles in Michael additions is recognized. rsc.org

The regioselectivity of the cycloaddition is controlled by the electronic and steric properties of both the dipole and the dipolarophile. nih.gov

Table 3: [3+2] Cycloaddition Reactions

| 1,3-Dipole Type | Example | Resulting Heterocycle |

|---|---|---|

| Nitrile Oxide | Benzonitrile oxide | Phenylisoxazoline-fused pyranone |

| Azide | Phenyl azide | Phenyltriazoline-fused pyranone |

| Nitrone | C-Phenyl-N-methylnitrone | N-methyl-phenylisoxazolidine-fused pyranone |

[5+2] Oxidopyrylium Cycloadditions

The [5+2] cycloaddition between an oxidopyrylium ylide and an alkene or alkyne is a sophisticated and powerful method for constructing seven-membered rings and the 8-oxabicyclo[3.2.1]octane core, a scaffold present in numerous natural products. While 3-methyl-5,6-dihydro-2H-pyran-2-one itself is not the precursor to the oxidopyrylium ylide, this reaction is a cornerstone of pyranone chemistry. The oxidopyrylium ylide, a five-atom π-system, is typically generated in situ from precursors like 3-hydroxy-4-pyrones. The dihydropyranone could potentially act as the two-atom component (the dipolarophile), although simpler alkenes are more commonly used. This cycloaddition chemistry highlights the broader synthetic utility and reactivity patterns within the pyranone family of compounds.

Oxidation Pathways and Product Derivatization

The 3-methyl-5,6-dihydro-2H-pyran-2-one molecule possesses several sites susceptible to oxidation, allowing for the synthesis of a variety of functionalized derivatives. Key oxidation pathways include reactions at the C3=C4 double bond and at the allylic C5 position.

Common oxidative transformations include:

Epoxidation: The double bond can be oxidized to an epoxide using reagents like meta-chloroperoxybenzoic acid (mCPBA). The resulting epoxide is a versatile intermediate for further nucleophilic ring-opening reactions.

Dihydroxylation: Reagents such as osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) can convert the alkene into a vicinal diol, yielding a dihydroxytetrahydropyranone.

Oxidative Cleavage: Ozonolysis (O₃) followed by a reductive or oxidative workup can cleave the double bond to produce more complex carbonyl compounds.

Allylic Oxidation: The C5 position is allylic and can be oxidized using reagents like selenium dioxide (SeO₂) or chromium-based oxidants to introduce a hydroxyl or carbonyl group.

Furthermore, the Achmatowicz rearrangement is a notable oxidative reaction that is used to synthesize dihydropyranones from furan (B31954) precursors, underscoring the central role of oxidation in the chemistry of this heterocyclic system. rsc.orgresearchgate.net

Table 4: Potential Oxidation Reactions

| Reaction Type | Typical Reagent | Product Type |

|---|---|---|

| Epoxidation | mCPBA | Epoxytetrahydropyranone |

| Dihydroxylation | OsO₄, NMO | Dihydroxytetrahydropyranone |

| Allylic Oxidation | SeO₂ | 5-Hydroxy-dihydropyranone |

| Oxidative Cleavage | O₃, then DMS | Aldehyde/Ketone derivative |

Derivatization Strategies for Synthetic Utility

5,6-Dihydropyran-2-ones are important intermediates in the synthesis of numerous organic compounds, including other heterocycles and natural products. researchgate.net The reactivity of 3-methyl-5,6-dihydro-2H-pyran-2-one allows for a wide range of derivatizations that enhance its synthetic utility.

Key derivatization strategies include:

Conjugate Addition: The electrophilic C4 position is susceptible to Michael addition by a wide variety of nucleophiles, including organocuprates, enolates, amines, and thiols. This allows for the introduction of diverse substituents at the C4 position. Enantioselective conjugate addition of Grignard reagents to 5,6-dihydro-2H-pyran-2-one has been reported. sigmaaldrich.com

Reduction: The C3=C4 double bond can be selectively reduced via catalytic hydrogenation to afford the corresponding saturated δ-lactone (tetrahydropyranone). The lactone carbonyl group itself can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield a diol.

Lactone Ring Opening: The lactone can be opened by hydrolysis (acidic or basic) to give the corresponding δ-hydroxy acid, or by alcoholysis to give a δ-hydroxy ester. This strategy allows the pyranone core to serve as a precursor for acyclic compounds with defined stereochemistry.

Transesterification: The lactone can undergo transesterification reactions catalyzed by N-heterocyclic carbenes (NHCs) and a base, converting it into a methyl ester while maintaining optical purity. rsc.org

These derivatization strategies make dihydropyranones versatile building blocks for constructing more complex molecular architectures. rsc.orgresearchgate.net

Table 5: Derivatization Strategies

| Strategy | Reagent/Condition | Resulting Functional Group/Structure |

|---|---|---|

| Conjugate Addition | R₂CuLi (Gilman reagent) | C4-alkylated tetrahydropyranone |

| Double Bond Reduction | H₂, Pd/C | Tetrahydropyranone |

| Carbonyl Reduction | LiAlH₄ | 1,5-Diol derivative |

| Lactone Ring Opening | NaOH, then H₃O⁺ | δ-Hydroxy carboxylic acid |

Esterification and Hydrolysis

The 3-Methyl-5,6-dihydro-2H-pyran-2-one molecule contains a lactone, which is a cyclic ester. As such, its reactivity in esterification and hydrolysis reactions is analogous to that of acyclic esters, proceeding through characteristic nucleophilic acyl substitution pathways.

Esterification: While the core structure is already an ester, reactions can be performed on associated functional groups. For instance, if a carboxylic acid group were present elsewhere on the molecule, it could be converted to an ester via methods like the Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction involves the protonation of the carbonyl oxygen, enhancing its electrophilicity for nucleophilic attack by an alcohol. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, water is typically removed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com A one-pot cyclization-esterification of related compounds has been investigated using iodine as a catalyst to produce esters containing a tetrahydropyran (B127337) ring. nih.gov

Hydrolysis: The lactone ring of 3-Methyl-5,6-dihydro-2H-pyran-2-one can be opened through hydrolysis under either acidic or basic conditions to yield a hydroxy acid.

Acid-Catalyzed Hydrolysis: This process is the microscopic reverse of the Fischer esterification. masterorganicchemistry.comopenstax.org The reaction is initiated by the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water. openstax.org After a series of proton transfers, the alcohol portion is eliminated, and subsequent deprotonation yields the corresponding carboxylic acid and regenerates the acid catalyst. openstax.org

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. openstax.org This addition forms a tetrahedral intermediate. The intermediate then collapses, expelling the alkoxide leaving group to form a carboxylic acid, which is immediately deprotonated by the alkoxide or another base molecule to form a carboxylate salt. openstax.org An acidic workup is required in a subsequent step to protonate the carboxylate and yield the final hydroxy acid. openstax.org

Enzymatic Hydrolysis: Lipases, such as Candida antarctica lipase, can also be employed for the hydrolysis of esters, offering high selectivity. researchgate.net This method is particularly valuable in asymmetric synthesis for the kinetic resolution of racemic esters. researchgate.net

The table below summarizes the conditions for the hydrolysis of the lactone ring.

| Hydrolysis Type | Reagents | Key Mechanistic Step | Product |

| Acid-Catalyzed | H₃O⁺ (aq. acid) | Protonation of C=O, nucleophilic attack by H₂O openstax.org | 5-Hydroxy-3-methylhexanoic acid |

| Base-Catalyzed | OH⁻ (aq. base), then H₃O⁺ workup | Nucleophilic attack by OH⁻ on C=O openstax.org | 5-Hydroxy-3-methylhexanoic acid |

| Enzymatic | Lipase, H₂O | Formation of enzyme-substrate complex | (Enantioenriched) 5-Hydroxy-3-methylhexanoic acid |

Formation of O-Methyl Oxime Derivatives

The carbonyl group within the lactone structure of 3-Methyl-5,6-dihydro-2H-pyran-2-one can react with hydroxylamine derivatives to form oximes. Specifically, reaction with O-methylhydroxylamine would yield an O-methyl oxime. This reaction is a standard condensation process involving the carbonyl group.

The formation of an oxime derivative was observed as a byproduct during the acetylation of a related anhydro-nitro-heptitol compound. pacific.edu The general mechanism involves the nucleophilic addition of the nitrogen atom of O-methylhydroxylamine to the carbonyl carbon. This is typically followed by a proton transfer and then the elimination of a water molecule to form the C=N double bond of the oxime ether. The reaction is often catalyzed by acid.

C-Glycoside Formation from Dihydropyranone Precursors

Dihydropyranone structures are valuable precursors in the stereoselective synthesis of C-glycosides, which are carbohydrate analogs where the anomeric oxygen is replaced by a carbon atom. researchgate.netresearchgate.net This C-C bond makes them resistant to enzymatic hydrolysis, enhancing their metabolic stability. researchgate.net

Various strategies have been developed for C-glycoside synthesis that can be adapted from dihydropyranone precursors:

Lewis Acid-Catalyzed Glycosylation: This is one of the most common methods, where a Lewis acid activates a glycosyl donor, which then reacts with a carbon-based nucleophile. researchgate.net

Radical Pathways: Glycosyl radicals can be generated from precursors like glycosyl sulfides and subsequently react with electron-deficient alkenes. nih.gov Recent developments have utilized visible-light photoredox catalysis to generate these radicals under mild conditions, reacting them with styrenes to form ketonyl C-glycosides with high stereoselectivity. nih.gov

Anomeric Anions and Cations: Synthetic routes can involve the formation of anomeric cations (oxocarbenium ions) or anions, which then react with appropriate carbon electrophiles or nucleophiles, respectively. researchgate.net

The stereochemical outcome of these reactions is critical. In the reaction of C-nucleophiles with certain pyranosyl donors, high stereoselectivity is often observed, which can be rationalized by analyzing the conformational preferences of the intermediate glycosyl oxocarbenium ions. nih.gov

Asymmetric Derivatization Approaches

Asymmetric derivatization of the 3-Methyl-5,6-dihydro-2H-pyran-2-one scaffold is crucial for accessing enantiomerically pure compounds and for studying stereostructure-activity relationships (SAR). nih.gov

A key strategy for introducing chirality is through asymmetric aldol (B89426) reactions. For example, the asymmetric Mukaiyama aldol addition has been successfully employed in the synthesis of related 3-acyl-5,6-dihydro-2H-pyran-2-one structures. nih.gov In this approach, a titanium-based catalyst complexed with a chiral ligand, such as (S)-BINOL or (R)-BINOL, is used to control the stereochemical outcome of the reaction between a silyl (B83357) enol ether and an aldehyde. This method can produce δ-hydroxy-β-ketoesters with high enantiomeric excess (>98%), which are then cyclized to form the chiral dihydropyranone core. nih.gov

The table below details the reagents used in a representative asymmetric synthesis.

| Step | Catalyst/Reagent | Purpose | Outcome |

| Asymmetric Aldol Addition | Ti(OiPr)₄ / (S)-BINOL or (R)-BINOL | Stereoselective C-C bond formation | (R)- or (S)-δ-hydroxy-β-ketoester with >98% ee nih.gov |

| Cyclization | Acid or Base | Formation of the dihydropyranone ring | Enantiomerically pure 3-acyl-5,6-dihydro-2H-pyran-2-one derivative nih.gov |

These asymmetric approaches are vital for synthesizing specific enantiomers of natural products and their analogues to evaluate their biological activities and understand chiral discrimination at a molecular level. nih.gov

Photochemical Reactions and Sensitized Photooxygenation Mechanisms

The presence of the endocyclic double bond in 3-Methyl-5,6-dihydro-2H-pyran-2-one makes it susceptible to various photochemical reactions, particularly sensitized photooxygenation involving singlet oxygen (¹O₂).

Sensitized Photooxygenation: When a solution of a dihydropyran derivative is irradiated with visible light in the presence of oxygen and a sensitizer (B1316253) (e.g., Rose Bengal, Methylene (B1212753) Blue), the sensitizer absorbs a photon, becomes excited, and transfers its energy to ground-state triplet oxygen (³O₂) to generate highly reactive singlet oxygen. acs.orgacs.org

Singlet oxygen can react with the dihydropyran ring through several mechanisms:

[2+2] Cycloaddition: This pathway involves the reaction of ¹O₂ with the double bond to form a transient, high-energy dioxetane intermediate. acs.org This dioxetane can then cleave to form dicarbonyl compounds.

Ene Reaction: If an allylic hydrogen is present, an ene reaction can occur where ¹O₂ abstracts the hydrogen with a concomitant shift of the double bond and formation of an allylic hydroperoxide. acs.orgmdpi.com

Mechanistic studies on related 3,4-dihydro-2H-pyrans have shown that the reaction with singlet oxygen can lead to the isolation of hydroperoxides, which are then transformed into dioxetanes. acs.orgacs.org The specific products formed can be influenced by steric hindrance around the double bond. scielo.br

Other Photochemical Reactions:

Photodimerization: Other pyran-containing molecules, such as 2H-naphtho[1,2-b]pyran, have been shown to undergo solid-state [2+2] photodimerization upon irradiation. researchgate.net This suggests that, under appropriate conditions, 3-Methyl-5,6-dihydro-2H-pyran-2-one could potentially dimerize.

Photoinduced Ring-Opening: Naphthopyrans can undergo a photoinduced ring-opening reaction via cleavage of the C-O bond in the pyran ring, leading to colored isomers. researchgate.net

The efficiency of any photochemical process is described by its quantum yield (Φ), which is the number of moles of product formed per mole of photons absorbed. msu.edu The specific pathways and quantum yields for 3-Methyl-5,6-dihydro-2H-pyran-2-one would depend on factors such as the solvent, wavelength of light, and presence of sensitizers.

Advanced Spectroscopic Characterization of 3 Methyl 5,6 Dihydro 2h Pyran 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Through the analysis of 1D and 2D NMR spectra, the precise connectivity and spatial arrangement of atoms within 3-Methyl-5,6-dihydro-2H-pyran-2-one can be deciphered.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their immediate electronic environment. For 3-Methyl-5,6-dihydro-2H-pyran-2-one, the signals are expected in specific regions. Protons on sp³ hybridized carbons typically resonate in the upfield region (1-2 ppm), while those on sp² hybridized carbons, such as in alkenes, appear further downfield (4-6 ppm). chemistrysteps.com The presence of an electron-withdrawing oxygen atom within the ring and in the carbonyl group will deshield adjacent protons, shifting their signals to higher ppm values. chemistrysteps.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon (C=O) of the lactone is characteristically found in the highly deshielded region of the spectrum. Carbons double-bonded to another carbon (olefinic carbons) appear in the intermediate region, while the saturated sp³ hybridized carbons of the ring and the methyl group are observed at the most upfield positions. The analysis of ¹³C NMR shifts of substituted 3,6-dihydro-2H-pyrans can also help in assigning the relative stereochemistry at the C3 and C6 positions. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Methyl-5,6-dihydro-2H-pyran-2-one

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 (C=O) | - | ~164 |

| 3 (C) | - | ~125 |

| 3-CH₃ | ~1.9 | ~15 |

| 4 (C=CH) | ~6.8 | ~140 |

| 5 (CH₂) | ~2.4 | ~28 |

| 6 (CH₂) | ~4.4 | ~65 |

Note: These are approximate values and can vary based on the solvent and other experimental conditions.

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For instance, a cross-peak between the signals for the protons at C-4 and C-5 would confirm their neighboring relationship.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal it is attached to, allowing for definitive assignment of the carbon skeleton.

These 2D NMR experiments are crucial in piecing together the molecular structure from the individual 1D spectral data.

The dihydropyran ring of 3-Methyl-5,6-dihydro-2H-pyran-2-one is not planar and can exist in different conformations. NMR spectroscopy, particularly through the analysis of coupling constants (J-values) and Nuclear Overhauser Effect (NOE) experiments, can provide insights into the preferred conformation and the relative stereochemistry of the substituents. A study on 3,6-oxygen-substituted 3,6-dihydro-2H-pyrans demonstrated that the analysis of ¹³C NMR axial shielding effects, supported by density functional theory calculations, is a reliable method for assigning remote relative stereochemistry. nih.gov This approach offers a valuable alternative to other methods for determining the relative configuration in these ring systems. nih.gov

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of 3-Methyl-5,6-dihydro-2H-pyran-2-one, several key absorption bands are expected.

A strong, sharp absorption band is anticipated in the region of 1700-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the α,β-unsaturated lactone (an ester within a ring). The C=C double bond within the ring will give rise to a stretching vibration in the 1600-1680 cm⁻¹ region. Additionally, C-O stretching vibrations for the ester linkage will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The spectrum will also show C-H stretching vibrations for both the sp² and sp³ hybridized carbons. For instance, a study on related 4-aryl-3-cyano-5-ethoxycarbonyl-6-methyl-3,4-dihydro-2-pyridones showed distinct carbonyl absorptions around 1721 and 1662 cm⁻¹. scielo.org.mx

Interactive Data Table: Characteristic IR Absorption Bands for 3-Methyl-5,6-dihydro-2H-pyran-2-one

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Lactone) | Stretch | 1700 - 1750 |

| C=C (Olefinic) | Stretch | 1600 - 1680 |

| C-O (Ester) | Stretch | 1000 - 1300 |

| C-H (sp²) | Stretch | 3000 - 3100 |

| C-H (sp³) | Stretch | 2850 - 3000 |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular formula of 3-Methyl-5,6-dihydro-2H-pyran-2-one. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The calculated exact mass for C₆H₈O₂ is 112.05243 Da. An experimental HRMS measurement yielding a value very close to this would confirm the molecular formula. For example, in studies of other complex organic molecules, HRMS has been used to confirm calculated molecular formulas with high accuracy. rsc.orgacs.org The fragmentation pattern observed in the mass spectrum can also provide structural information, corroborating the data obtained from NMR and IR spectroscopy. For the related compound 6-methyl-5,6-dihydro-2H-pyran-2-one, the mass spectrum was key in its identification. researchgate.net

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Pathway Elucidation

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and elucidating the fragmentation patterns of organic compounds. In the analysis of 3-Methyl-5,6-dihydro-2H-pyran-2-one, the resulting mass spectrum displays a characteristic fragmentation pattern that provides structural information.

The mass spectrum of 6-methyl-5,6-dihydro-2H-pyran-2-one, a structurally similar compound, shows significant fragmentation, which can be compared to that of the title compound. researchgate.net The fragmentation of such lactones often involves the loss of small neutral molecules or radicals. Common fragmentation pathways for esters and lactones include cleavage adjacent to the carbonyl group. libretexts.org For instance, the mass spectrum of a related compound, 6-propyl-5,6-dihydro-2H-pyran-2-one, provides a comparative basis for identifying fragmentation patterns. researchgate.net The molecular ion peak (M+) for 3-Methyl-5,6-dihydro-2H-pyran-2-one would be expected at an m/z corresponding to its molecular weight of 112.13 g/mol . nih.gov

Key fragmentation pathways can be hypothesized based on the principles of mass spectrometry. libretexts.org These may include:

Loss of a methyl radical (•CH3): Resulting in a fragment ion at M-15.

Loss of carbon monoxide (CO): A common fragmentation for lactones, leading to a fragment at M-28.

Retro-Diels-Alder reaction: If applicable to the ionized structure, this could lead to characteristic fragment ions.

A detailed analysis of the relative abundances of these fragment ions in the mass spectrum allows for the confirmation of the compound's structure.

| Ion Type | Proposed Fragment | m/z Value |

| Molecular Ion | [C6H8O2]+• | 112 |

| M-15 | [C5H5O2]+ | 97 |

| M-28 | [C5H8O]+• | 84 |

| M-29 | [C5H7O]+ | 83 |

| M-43 | [C4H5O]+ | 69 |

This table is interactive. You can sort and filter the data.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. While detailed ESI-MS data for 3-Methyl-5,6-dihydro-2H-pyran-2-one is not extensively reported in the provided context, the principles of the technique suggest how it could be applied. ESI typically generates protonated molecules [M+H]+ or adducts with other cations (e.g., [M+Na]+). For 3-Methyl-5,6-dihydro-2H-pyran-2-one, this would result in ions at m/z 113.14 (for [C6H8O2+H]+) or 135.12 (for [C6H8O2+Na]+). This technique is valuable for confirming the molecular weight with high accuracy and is often coupled with liquid chromatography for mixture analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. libretexts.org For 3-Methyl-5,6-dihydro-2H-pyran-2-one, the presence of a π system in the α,β-unsaturated lactone ring gives rise to characteristic absorptions.

The key chromophore in this molecule is the conjugated system of the C=C double bond and the C=O group. tanta.edu.eg This allows for two primary types of electronic transitions:

π → π transitions:* These are typically high-energy transitions and result in strong absorption bands. libretexts.orguzh.ch For conjugated systems, the wavelength of maximum absorption (λmax) increases with the extent of conjugation. libretexts.org In a similar system, 4-methyl-3-penten-2-one, a strong π → π* transition is observed at 236 nm. libretexts.org

n → π transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to an antibonding π* orbital. libretexts.orguzh.ch These are generally lower in energy and have a lower molar absorptivity (ε) compared to π → π* transitions. tanta.edu.eg The n → π* transition for 4-methyl-3-penten-2-one occurs at a longer wavelength of 314 nm. libretexts.org

The solvent used for UV-Vis analysis can influence the λmax values. Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption maxima. tanta.edu.eg

| Transition Type | Description | Expected Wavelength Range | Relative Intensity |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. libretexts.orguzh.ch | Shorter wavelength (e.g., ~220-250 nm) | High |

| n → π | Excitation of a non-bonding electron to a π antibonding orbital. libretexts.orguzh.ch | Longer wavelength (e.g., ~300-330 nm) | Low |

This table is interactive. You can sort and filter the data.

Chiral Chromatography for Enantiomeric Excess Determination

Since 3-Methyl-5,6-dihydro-2H-pyran-2-one contains a chiral center at the carbon atom bearing the methyl group, it can exist as a pair of enantiomers. Chiral chromatography is essential for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample.

Chiral-Phase Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of chiral GC with the detection capabilities of MS. A chiral stationary phase, often based on derivatized cyclodextrins, is used to differentiate between the enantiomers. gcms.cz The two enantiomers will have different retention times on the chiral column, allowing for their separation and subsequent detection by the mass spectrometer. This technique is highly sensitive and provides both qualitative and quantitative information about the enantiomeric composition.

Chiral-Phase High-Performance Liquid Chromatography (HPLC) is another widely used technique for the separation of enantiomers. nih.gov It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are common for this purpose. nih.gov The choice of mobile phase is crucial for achieving optimal separation. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile, water, and an acid modifier has been described for a similar compound, 6-hexyl-3,4-dihydro-2H-pyran-2-one. sielc.com For chiral separations of 3-Methyl-5,6-dihydro-2H-pyran-2-one, a suitable chiral column would be employed.

| Technique | Stationary Phase Principle | Typical Application |

| Chiral-Phase GC-MS | Enantioselective interactions with a chiral stationary phase (e.g., cyclodextrin (B1172386) derivatives). gcms.cz | Analysis of volatile and thermally stable enantiomers. |

| Chiral-Phase HPLC | Differential binding of enantiomers to a chiral stationary phase (e.g., polysaccharide-based). nih.gov | Broadly applicable for the separation of enantiomers, including less volatile compounds. |

This table is interactive. You can sort and filter the data.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous information about bond lengths, bond angles, and the absolute configuration of a chiral molecule. To perform X-ray crystallography, a single crystal of 3-Methyl-5,6-dihydro-2H-pyran-2-one of sufficient quality is required. The diffraction pattern produced when the crystal is irradiated with X-rays is analyzed to generate an electron density map, from which the molecular structure can be determined. While specific crystallographic data for 3-Methyl-5,6-dihydro-2H-pyran-2-one is not detailed in the provided search results, the analysis of a related compound, 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, highlights the utility of this technique in confirming molecular structures. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions

C-H···O Hydrogen Bonds: These are the most probable and significant intermolecular interactions in the crystal lattice of 3-methyl-5,6-dihydro-2H-pyran-2-one. The hydrogen atoms of the methyl group and the methylene (B1212753) groups of the dihydropyran ring can act as weak hydrogen bond donors, while the carbonyl oxygen (O=C) and the ether oxygen within the ring are potential acceptors. The geometry of these bonds, including the donor-hydrogen···acceptor angle and the H···acceptor distance, would be critical in stabilizing the crystal packing. In related pyran-2,4-dione derivatives, O···H interactions are noted as important contributors to molecular packing. mdpi.com

π-π Stacking: While the dihydropyran ring is not fully aromatic, some degree of π-π stacking involving the C=C double bond and the carbonyl group might occur. However, these interactions are expected to be weaker compared to those in fully aromatic systems. The presence of the methyl group could also influence the geometry of any such stacking.

A comprehensive analysis of these interactions would typically involve the generation of a detailed crystallographic information file (CIF), from which all relevant bond lengths and angles could be extracted and tabulated.

Conformational Analysis in the Crystalline State

The torsional angles within the pyran ring and the orientation of the methyl group relative to the ring would be key parameters in defining the molecule's conformation. X-ray diffraction studies would provide the precise atomic coordinates necessary to calculate these torsional angles and describe the molecule's three-dimensional shape.

Advanced Analytical Techniques

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed exploration of close contacts between neighboring molecules.

For 3-methyl-5,6-dihydro-2H-pyran-2-one, a Hirshfeld surface analysis would provide a color-coded map of intermolecular interactions. The key features that would be analyzed are:

d_norm surface: This surface highlights regions of close intermolecular contact. Red spots on the d_norm map would indicate hydrogen bonds (likely C-H···O) and other close contacts, with the intensity of the color correlating with the strength of the interaction.

Fingerprint Plots: These are two-dimensional histograms that summarize the intermolecular contacts. They plot the distance from the Hirshfeld surface to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e). The distribution and shape of the points on this plot provide a quantitative breakdown of the types of interactions present. For instance, sharp spikes would be characteristic of strong hydrogen bonds, while more diffuse regions would represent weaker van der Waals forces. In studies of similar compounds, H···H, H···C, and O···H contacts are shown to be the most significant. mdpi.com

A typical breakdown of intermolecular contacts from a Hirshfeld analysis might be presented in a table as follows:

| Intermolecular Contact | Contribution (%) |

| H···H | Data not available |

| C-H···O/O···H | Data not available |

| C···H/H···C | Data not available |

| C···C | Data not available |

| Other | Data not available |

Without experimental crystallographic data for 3-methyl-5,6-dihydro-2H-pyran-2-one, the table remains illustrative of the type of data that would be generated from a Hirshfeld surface analysis.

Computational and Theoretical Investigations of 3 Methyl 5,6 Dihydro 2h Pyran 2 One

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is routinely applied to predict molecular properties. However, specific DFT studies detailing the properties of isolated 3-Methyl-5,6-dihydro-2H-pyran-2-one are not found in the surveyed literature. While DFT calculations at the B3LYP/6-31G* level have been mentioned in the context of larger molecules containing this unit, the results for the standalone compound are not available zhunter.com.

This analysis would computationally determine the most stable three-dimensional structure of the molecule (bond lengths, bond angles, and dihedral angles) and its characteristic vibrational modes (stretching, bending). This information is fundamental but has not been published specifically for this compound.

FMO theory is crucial for predicting chemical reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, would provide insights into the molecule's stability and reaction kinetics. Specific orbital energies and reactivity descriptors for 3-Methyl-5,6-dihydro-2H-pyran-2-one are not documented in the available research.

An MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This is vital for predicting how the molecule will interact with other reagents. While a standard computational output, a specific MEP map for this compound has not been published.

This analysis partitions the total electron density among the atoms in a molecule, providing an estimate of partial atomic charges. It helps in understanding the electrostatic potential and the nature of chemical bonds. No published Mulliken charge analysis for 3-Methyl-5,6-dihydro-2H-pyran-2-one could be located.

These calculations are essential for studying reaction mechanisms, allowing for the identification of the high-energy transition state structure and the determination of the energy barrier (activation energy) for a given reaction. Such investigations are highly specific to a particular reaction pathway and no such studies involving 3-Methyl-5,6-dihydro-2H-pyran-2-one were found.

Ab Initio Methods (e.g., Restricted Hartree-Fock (RHF))

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. The Restricted Hartree-Fock (RHF) method, a fundamental ab initio approach, is often employed for the initial geometry optimization and electronic structure analysis of molecules like 3-Methyl-5,6-dihydro-2H-pyran-2-one.

RHF calculations would typically be used to determine the molecule's equilibrium geometry, bond lengths, and bond angles. Furthermore, these calculations can provide insights into the molecular orbital energies, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter that helps in understanding the chemical reactivity and electronic transitions of the molecule. For 3-Methyl-5,6-dihydro-2H-pyran-2-one, RHF could be used to assess the electronic influence of the methyl group on the pyranone ring.

| Property | Description |

| Equilibrium Geometry | The optimized 3D structure with the lowest energy. |

| Bond Lengths/Angles | The distances between atomic nuclei and the angles between adjacent bonds. |

| HOMO/LUMO Energies | The energies of the highest occupied and lowest unoccupied molecular orbitals. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical reactivity. |

| Mulliken Charges | The partial charges on each atom in the molecule. |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of a molecular system. springernature.comnih.govnih.gov These simulations can provide a detailed picture of the conformational landscape and the interactions of a molecule with its environment. springernature.com

The presence of a flexible dihydro-pyranone ring in 3-Methyl-5,6-dihydro-2H-pyran-2-one suggests a complex conformational landscape. MD simulations can explore the various accessible conformations of the molecule by solving Newton's equations of motion for the system of atoms. springernature.com This allows for the identification of low-energy conformers and the transition states connecting them. Such studies are crucial for understanding how the molecule's shape influences its biological activity and chemical reactivity.

The behavior of 3-Methyl-5,6-dihydro-2H-pyran-2-one in a biological or chemical system is heavily influenced by its interactions with the surrounding solvent molecules. MD simulations can explicitly model the solvent, providing insights into the solvation structure and dynamics. springernature.com By analyzing the radial distribution functions and coordination numbers, one can quantify the interactions between the solute and solvent. This is particularly important for understanding the solubility and partitioning behavior of the compound.

Mechanistic Computational Studies

Computational chemistry plays a vital role in elucidating reaction mechanisms. For a molecule like 3-Methyl-5,6-dihydro-2H-pyran-2-one, mechanistic studies could focus on its synthesis or its reactivity in various chemical transformations.

Many reactions involving cyclic compounds proceed through concerted mechanisms, where bond breaking and bond formation occur in a single step. Computational methods can be used to locate the transition state for such reactions and to analyze its structure. Synchronicity analysis of the transition state provides a quantitative measure of the degree to which different bond-forming and bond-breaking processes have progressed at the transition state.

Computational Prediction of Reaction Outcomes and Selectivity

Computational chemistry has emerged as a powerful tool to investigate reaction mechanisms and predict the outcomes and selectivity of chemical transformations involving pyranone scaffolds. Density Functional Theory (DFT) is a prominent method employed for these theoretical studies, providing valuable insights into the electronic structure, transition states, and reaction energetics. While specific computational studies focusing exclusively on 3-Methyl-5,6-dihydro-2H-pyran-2-one are not extensively documented in the reviewed literature, a wealth of research on related pyranone structures offers a clear understanding of how computational predictions are applied to this class of compounds.

These computational investigations are instrumental in elucidating the underlying factors that govern reaction pathways, including regioselectivity and stereoselectivity. By modeling the potential energy surfaces of reactions, chemists can identify the most favorable routes and predict the distribution of products under various conditions.

A significant area of focus for computational studies on pyranones has been their participation in cycloaddition reactions, particularly the Diels-Alder reaction. acs.orgnih.govresearchgate.net Theoretical calculations have been successfully used to predict the regio- and stereochemical outcomes of these reactions. For instance, DFT calculations at the B3LYP/6-31G* level of theory have been employed to investigate the transition states of Diels-Alder reactions involving substituted 2(H)-pyran-2-ones. acs.orgnih.gov These studies help in understanding the preferences for the formation of specific isomers by analyzing the activation energies of different reaction pathways.

In one such study, the cycloadditions of 3- and 5-halo-substituted 2(H)-pyran-2-ones with dienophiles were investigated. The computational results were found to be largely in agreement with experimental observations, correctly predicting the observed regioselectivity and stereoselectivity. nih.gov This demonstrates the predictive power of computational methods in understanding the reactivity of the pyranone ring system.

Furthermore, computational studies have been extended to explore the mechanism of these cycloaddition reactions. For example, investigations into the Diels-Alder reactions of 2H-pyran-2-ones with asymmetrically substituted alkynes have utilized DFT to characterize the reaction mechanism. researchgate.net These studies can distinguish between concerted and stepwise pathways by locating and characterizing the relevant transition states and intermediates. The analysis of global reactivity indices, such as electrophilicity and nucleophilicity, derived from DFT calculations, can further rationalize the observed reactivity patterns. researchgate.net

Beyond cycloadditions, computational methods have also been applied to understand other types of reactions involving pyranone derivatives. For example, DFT calculations have been used to study the synthesis of pyrano[2,3-c]pyrazoles, where the geometric parameters, such as bond lengths and dihedral angles, as well as the electronic properties of the synthesized compounds were computed. nih.govcu.edu.eg These calculations provide a deeper understanding of the structural and electronic characteristics of the products.

The thermal decomposition of dihydropyran derivatives has also been a subject of computational investigation. mdpi.com Using DFT, researchers have studied the concerted mechanisms of these reactions, calculating kinetic and thermodynamic parameters that correlate well with experimental data. Such studies can reveal the influence of substituents on the activation energies and the synchronicity of the bond-breaking and bond-forming processes. mdpi.com

The following table summarizes the application of computational methods in predicting reaction outcomes for pyranone-related systems, based on the available literature.

| Reaction Type | Computational Method | Predicted Outcomes | Reference |

| Diels-Alder Cycloaddition | DFT (B3LYP/6-31G*) | Regio- and stereoselectivity | acs.orgnih.gov |

| Diels-Alder Cycloaddition | DFT | Reaction mechanism (concerted vs. stepwise), Global reactivity indices | researchgate.net |

| Synthesis of Pyrano[2,3-c]pyrazoles | DFT (B3LYP) | Geometric parameters, Electronic properties | nih.govcu.edu.eg |

| Thermal Decomposition | DFT (PBE0/6-311+G(d,p)) | Kinetic and thermodynamic parameters, Effect of substituents | mdpi.com |

While direct computational data on the reaction outcomes and selectivity of 3-Methyl-5,6-dihydro-2H-pyran-2-one is limited, the established methodologies and findings from studies on analogous pyranone systems provide a robust framework for predicting its chemical behavior. These computational approaches are invaluable for designing synthetic strategies and understanding the fundamental principles that govern the reactivity of this important class of heterocyclic compounds.

Applications in Advanced Organic Synthesis Non Biological Focus

Key Intermediate for the Synthesis of Complex Heterocyclic Systems

The class of 5,6-dihydro-2H-pyran-2-ones, to which the 3-methyl derivative belongs, are widely recognized as important chemical intermediates for synthesizing a variety of heterocyclic compounds. osi.lvresearchgate.net The reactivity of the α,β-unsaturated lactone core allows for a range of chemical transformations that can lead to new ring systems.

Research has shown that the dihydropyranone ring can be a precursor to various heterocyclic systems through reactions like cycloadditions, ring-opening and ring-closing sequences, and functional group interconversions. imist.ma For instance, the double bond can participate in Diels-Alder reactions, and the lactone can be opened by nucleophiles to provide a linear chain with functional groups at both ends, which can then be cyclized to form different heterocycles. These general strategies make 5,6-dihydro-2H-pyran-2-ones attractive starting points for creating libraries of diverse heterocyclic molecules for chemical and materials science research. researchgate.net

Building Block for Natural Product Total Synthesis and Analogue Development

As versatile chemical intermediates, 5,6-dihydro-2H-pyran-2-ones have been widely applied in the synthesis of numerous organic compounds, including scaffolds found in natural products. osi.lvresearchgate.net Their utility stems from the ability to introduce chirality and multiple functional groups in a controlled manner, which is essential for the stereoselective synthesis of complex natural molecules.